molecular formula C18H21N3O2S B2487741 N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide CAS No. 2094289-86-6

N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2487741
CAS No.: 2094289-86-6
M. Wt: 343.45
InChI Key: GARFIPHPVUTMRE-UHFFFAOYSA-N
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Description

N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a diethylcarbamoyl group, a phenyl ring, a methylsulfanyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the diethylcarbamoyl phenyl derivative, followed by the introduction of the methylsulfanyl group and the pyridine carboxamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including the use of efficient catalysts and environmentally friendly solvents, is crucial to achieving sustainable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The diethylcarbamoyl and methylsulfanyl groups may play a role in binding to specific enzymes or receptors, modulating their activity. The pyridine carboxamide moiety can also contribute to the compound’s overall biological activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide: shares structural similarities with other carboxamide derivatives, such as N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide.

    Indole derivatives: These compounds also contain aromatic rings and have diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(diethylcarbamoyl)phenyl]-6-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-4-21(5-2)18(23)14-8-6-7-9-15(14)20-17(22)13-10-11-16(24-3)19-12-13/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARFIPHPVUTMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CN=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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